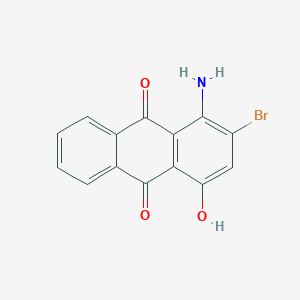

1-Amino-2-bromo-4-hydroxyanthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-amino-2-bromo-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSQDESMUMSQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059439 | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-82-5 | |

| Record name | 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Violet 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-bromo-4-hydroxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-bromo-4-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Amino-2-bromo-4-hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are a class of aromatic compounds based on the anthracene skeleton with two ketone groups. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes and pigments. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role in relevant biological signaling pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1. These properties are fundamental for its handling, characterization, and application in research and development.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₈BrNO₃ | [1] |

| Molecular Weight | 318.12 g/mol | [1] |

| IUPAC Name | 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione | [1] |

| CAS Number | 116-82-5 | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 225 - 228 °C | [2] |

| Boiling Point | Data not available | |

| Density | 1.807 g/cm³ (predicted) | [] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and biological availability. Based on available information, this compound exhibits the following solubility characteristics:

-

Water: Likely insoluble. Patent literature describes its precipitation from an aqueous solution and subsequent washing with water, indicating low solubility.[2]

-

Concentrated Sulfuric Acid: Soluble. The synthesis of this compound involves its precursor being dissolved in concentrated sulfuric acid.[2]

Table 2: Solubility Characteristics of this compound

| Solvent | Solubility | Source |

| Water | Likely Insoluble | [2] |

| Concentrated Sulfuric Acid | Soluble | [2] |

| Ethanol | Data not available | |

| Acetone | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available |

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds. The following sections detail the expected spectral properties of this compound.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not fully detailed in the available literature, general characteristics for anthraquinone derivatives can be inferred. The 1H NMR spectrum would show signals in the aromatic region, and the 13C NMR spectrum would exhibit characteristic peaks for the carbonyl carbons around 180-190 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching (from the amino group): around 3300-3500 cm⁻¹

-

O-H stretching (from the hydroxyl group): a broad band around 3200-3600 cm⁻¹

-

C=O stretching (from the quinone carbonyls): around 1650-1680 cm⁻¹[4]

-

C=C stretching (from the aromatic rings): around 1450-1600 cm⁻¹

-

C-Br stretching : in the fingerprint region below 1000 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones. The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the UV and visible regions, which is characteristic of the extended π-system of the anthraquinone core. The presence of amino and hydroxyl groups as auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone.[5]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties discussed above.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of an organic compound.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed using the following protocol.

Workflow for Qualitative Solubility Testing

Caption: A simple workflow for the qualitative determination of solubility.

Spectroscopic Analysis Protocols

Standard procedures for acquiring NMR, FT-IR, and UV-Vis spectra are outlined below.

Workflow for Spectroscopic Analysis

Caption: General workflow for NMR, FT-IR, and UV-Vis spectroscopic analysis.

Potential Biological Significance and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the available literature, the broader class of anthraquinone derivatives has been shown to possess significant anticancer properties. Two key signaling pathways that are often modulated by anthraquinones are the c-Met kinase pathway and the ROS/JNK signaling cascade, both of which can lead to apoptosis (programmed cell death).

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a crucial regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the development and progression of many human cancers.[6] Several small-molecule inhibitors targeting the ATP-binding site of c-Met have been developed, and some anthraquinone derivatives have been identified as potent c-Met kinase inhibitors.[7]

Proposed Mechanism of c-Met Inhibition by Anthraquinone Derivatives

Caption: Proposed inhibition of the c-Met signaling pathway by an anthraquinone derivative.

Induction of Apoptosis via the ROS/JNK Pathway

Reactive oxygen species (ROS) are chemically reactive species containing oxygen. While essential for some cellular processes, excessive ROS can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade that is activated by cellular stress, including ROS, and plays a critical role in mediating apoptosis.[8] Some anthraquinone derivatives have been shown to induce apoptosis in cancer cells by increasing intracellular ROS levels, which in turn activates the JNK pathway.[9]

Proposed ROS/JNK-Mediated Apoptosis by Anthraquinone Derivatives

Caption: Proposed mechanism of apoptosis induction via the ROS/JNK pathway by anthraquinone derivatives.

Conclusion

This compound is a substituted anthraquinone with defined physical properties that are crucial for its scientific application. While a comprehensive experimental dataset for all its physical properties is not yet complete, this guide provides the most current information available in the public domain. Furthermore, based on the known biological activities of related compounds, it is plausible that this compound may exhibit anticancer properties through the modulation of key signaling pathways such as c-Met kinase and the ROS/JNK cascade. Further experimental validation is required to confirm these potential biological effects and to fully elucidate its physical and chemical characteristics. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the properties and potential applications of this and similar anthraquinone derivatives.

References

- 1. This compound | C14H8BrNO3 | CID 8320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JPS55129249A - Preparation of this compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 7. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

1-Amino-2-bromo-4-hydroxyanthraquinone chemical structure and CAS number 116-82-5.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 1-Amino-2-bromo-4-hydroxyanthraquinone (CAS Number: 116-82-5). This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is a substituted anthraquinone. The core structure consists of an anthracene ring with two ketone groups at positions 9 and 10. The molecule is further functionalized with an amino group at position 1, a bromine atom at position 2, and a hydroxyl group at position 4.

CAS Number: 116-82-5[1]

Molecular Formula: C₁₄H₈BrNO₃[1]

IUPAC Name: 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1]

The chemical structure is depicted below:

Image Source: PubChem CID 8320

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 318.12 g/mol | PubChem |

| Exact Mass | 316.96876 Da | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 80.4 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

Table 2: Spectral Data

| Technique | Data Highlights | Source |

| ¹H NMR | Spectra available | PubChem |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 164, 317, 319, 318 | PubChem |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr-Pellet) | PubChem |

Experimental Protocols: Synthesis

The synthesis of this compound is well-documented in patent literature. A common method involves the bromination of 1-aminoanthraquinone followed by hydrolysis.

Two-Step Synthesis from 1-Aminoanthraquinone

This process involves the initial dibromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone, which is then hydrolyzed to the desired product.

Experimental Workflow:

Caption: Two-step synthesis of this compound.

Detailed Methodology:

-

Step 1: Bromination of 1-Aminoanthraquinone

-

Charge a stirred reactor with 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.

-

Add 111.5 parts of 1-aminoanthraquinone at room temperature.

-

Heat the mixture to 100°C.

-

Add 120 parts of bromine over 12 hours at 100°C.

-

Continue stirring for 3 hours at 100°C to yield 1-amino-2,4-dibromoanthraquinone in the reaction mixture.

-

-

Step 2: Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

-

Remove excess bromine and hydrobromic acid from the reaction mixture by blowing in an inert gas or by distillation.

-

Carry out the hydrolysis at an elevated temperature in the presence of an aldehyde (e.g., paraformaldehyde, benzaldehyde).

-

After the reaction is complete (monitored by the disappearance of the dibromo intermediate), cool the reaction mixture to room temperature.

-

Dilute the mixture with water to precipitate the product.

-

Isolate the crystals of this compound by filtration.

-

Wash the product with water until neutral and then dry.

-

This process is reported to yield the final product with high purity.

Biological Activity and Toxicological Profile

As of the date of this guide, there is a notable lack of publicly available data on the specific biological activities, mechanism of action, and quantitative pharmacological data (e.g., IC50 values) for this compound.

However, significant toxicological data is available for the closely related intermediate, 1-Amino-2,4-dibromoanthraquinone (CAS: 81-49-2) . Due to the structural similarity, this information is critical for handling and safety considerations.

Toxicology of 1-Amino-2,4-dibromoanthraquinone

Studies on 1-amino-2,4-dibromoanthraquinone have indicated potential health risks:

-

Carcinogenicity: It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[2] There is sufficient evidence in experimental animals for its carcinogenicity.[2]

-

Genotoxicity: There is moderate evidence of a genotoxic mechanism.[2] It has been shown to be mutagenic in some bacterial assays and can induce chromosomal aberrations in mammalian cells in vitro, although results have been inconsistent.[2]

-

Target Organs: In animal studies, the liver has been identified as a primary target organ for toxicity.[2][3] Other observed effects include kidney and uterine changes in rats.[3]

Table 3: Summary of Toxicological Findings for 1-Amino-2,4-dibromoanthraquinone

| Endpoint | Finding | Species | Source |

| Carcinogenicity | Increased incidence of liver, forestomach, and lung neoplasms | Mice | IARC |

| Carcinogenicity | Increased incidence of liver, large intestine, kidney, and urinary bladder neoplasms | Rats | IARC |

| Genotoxicity | Mutagenic in S. typhimurium (Ames test) without metabolic activation | N/A | NTP |

| Genotoxicity | Inconsistent induction of chromosomal aberrations and sister chromatid exchange | Mammalian cells (in vitro) | NTP |

| Organ Toxicity | Chronic toxic hepatitis | Rats | Fleischman et al. |

| Organ Toxicity | Hyaline droplet degeneration in kidneys | Male Rats | Fleischman et al. |

| Organ Toxicity | Uterine atrophy | Female Rats | Fleischman et al. |

Given these findings for a closely related compound, it is imperative that this compound be handled with appropriate safety precautions in a laboratory setting.

Potential Research Directions

The lack of biological data for this compound presents an opportunity for further investigation. The general class of anthraquinones is known to possess a wide range of biological activities, including anticancer properties, often through mechanisms involving DNA intercalation and inhibition of enzymes like topoisomerases.

Caption: A logical workflow for investigating the biological activity of this compound.

Future research could focus on:

-

Cytotoxicity Screening: Evaluating the compound's effect on various cancer cell lines to identify potential anticancer activity.

-

Enzyme Inhibition Assays: Screening against key drug targets such as protein kinases, topoisomerases, and other enzymes relevant to disease pathways.

-

Mechanism of Action Studies: If activity is found, elucidating the molecular mechanism, including its effects on cell cycle, apoptosis, and specific signaling pathways.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and synthesis. However, its biological profile remains largely unexplored. The significant toxicity associated with its immediate precursor, 1-amino-2,4-dibromoanthraquinone, warrants caution. For researchers in drug discovery, this compound represents a novel chemical entity that requires comprehensive biological evaluation to determine any potential therapeutic value. This guide serves as a starting point by consolidating the available chemical data and highlighting the critical gaps in our understanding of its biological effects.

References

- 1. This compound | C14H8BrNO3 | CID 8320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thirteen-week toxicology studies of 1-amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and analytical protocols for the key dye intermediate, 1-Amino-2-bromo-4-hydroxyanthraquinone. The information is structured to be a practical resource for researchers in organic synthesis, materials science, and drug development.

Core Spectroscopic Data

Table 1: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₄H₈BrNO₃ |

| Molecular Weight | 318.13 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Peaks (m/z) | Relative Intensity (%) |

| 319 | ~98% (M+2, due to ⁸¹Br isotope) |

| 317 | 100% (M⁺, due to ⁷⁹Br isotope)[1] |

| 318 | ~15% (M+1, isotopic contributions) |

| 238 | Moderate (Loss of Br) |

| 210 | Moderate (Further fragmentation) |

| 182 | Moderate |

| 154 | Low |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H Stretch (phenolic), N-H Stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1670 - 1630 | Strong | C=O Stretch (quinone) |

| 1620 - 1580 | Strong | C=C Stretch (aromatic), N-H Bend |

| 1450 - 1350 | Medium | C-H Bend |

| 1300 - 1200 | Strong | C-O Stretch (phenol) |

| 1200 - 1000 | Medium | C-N Stretch |

| 800 - 700 | Strong | C-Br Stretch, Aromatic C-H out-of-plane bend |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.5 | Singlet | 1H | -OH (phenolic) |

| 8.1 - 8.3 | Multiplet | 2H | Aromatic Protons (H-5, H-8) |

| 7.8 - 8.0 | Multiplet | 2H | Aromatic Protons (H-6, H-7) |

| 7.5 - 7.7 | Singlet | 1H | Aromatic Proton (H-3) |

| 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 180 - 185 | C=O (quinone carbons) |

| 150 - 160 | C-OH (aromatic) |

| 140 - 150 | C-NH₂ (aromatic) |

| 130 - 140 | Quaternary Aromatic Carbons |

| 120 - 130 | Aromatic CH Carbons |

| 110 - 120 | Aromatic CH Carbons |

| 100 - 110 | C-Br (aromatic) |

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis and synthesis of this compound.

Synthesis of this compound[2][3][4]

This synthesis is a two-step, one-pot process starting from 1-aminoanthraquinone.

-

Bromination: To a stirred solution of 1-aminoanthraquinone in concentrated sulfuric acid, bromine is added portion-wise at an elevated temperature (e.g., 100-110°C). The reaction mixture is stirred for several hours to facilitate the formation of the intermediate, 1-amino-2,4-dibromoanthraquinone.

-

Hydrolysis: After the bromination is complete, the reaction mixture is carefully diluted with water. An aldehyde (e.g., formaldehyde) is added, and the mixture is heated. This step selectively hydrolyzes the bromine atom at the 4-position.

-

Isolation: The precipitated product, this compound, is isolated by filtration, washed with water until neutral, and then dried.

Infrared (IR) Spectroscopy

-

Method: Fourier Transform Infrared (FTIR) Spectroscopy using the KBr pellet method.[2][3][4][5][6]

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. The sample is fully dissolved to ensure homogeneity.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[10][11][12][13][14]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Data Acquisition: The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer scans a mass range (e.g., m/z 50-500) to detect the parent ion and its fragments.

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C14H8BrNO3 | CID 8320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. shimadzu.com [shimadzu.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 7. How To [chem.rochester.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. memphis.edu [memphis.edu]

- 11. newdirectionsaromatics.com [newdirectionsaromatics.com]

- 12. tdi-bi.com [tdi-bi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. uoguelph.ca [uoguelph.ca]

Solubility profile of 1-Amino-2-bromo-4-hydroxyanthraquinone in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone class, a group of derivatives of anthracene. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes. A critical parameter influencing the utility of this compound in research and development is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound in common laboratory solvents, details a standard experimental protocol for solubility determination, and illustrates a common biological signaling pathway associated with anthraquinone derivatives.

Introduction

This compound is a derivative of anthraquinone, which is an aromatic organic compound. The core structure consists of three fused benzene rings. The physicochemical properties, including solubility, of anthraquinone derivatives are significantly influenced by the nature and position of their substituents. The presence of an amino group (-NH2), a bromo group (-Br), and a hydroxyl group (-OH) on the anthraquinone scaffold of the title compound suggests a complex solubility behavior, with potential for both polar and non-polar interactions. Understanding its solubility is crucial for a wide range of applications, including in vitro and in vivo screening, formulation development, and synthetic chemistry. While precise quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates available information and provides estimations based on the general behavior of similarly substituted anthraquinones.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1] |

| CAS Number | 116-82-5[1] |

| Molecular Formula | C14H8BrNO3[1] |

| Molecular Weight | 318.12 g/mol [1] |

| Appearance | Solid |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which possesses both hydrogen bond donors (-NH2, -OH) and a halogen substituent (-Br), along with a large, hydrophobic polycyclic aromatic core. This duality in its structure results in varied solubility across different types of solvents. The following table summarizes the expected solubility profile based on general principles and data for related compounds. It is important to note that these are qualitative estimations, and experimental verification is recommended for precise applications.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Very Low | The large hydrophobic anthraquinone core significantly outweighs the contribution of the polar functional groups. |

| Methanol | Polar Protic | Sparingly Soluble | The hydroxyl group of methanol can interact with the polar groups of the solute, but the overall solubility is limited by the non-polar backbone. |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but the slightly larger alkyl chain may slightly decrease polarity and impact solubility. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone is suitable to dissolve moderately polar compounds. A related compound, 1-amino-2,4-dibromoanthraquinone, is reported to be soluble in acetone. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | While non-polar, DCM can dissolve a range of organic compounds. |

| Chloroform | Non-polar | Sparingly Soluble | Similar to DCM, it is a good solvent for many organic molecules. |

| Ethyl Acetate | Moderately Polar | Soluble | Offers a balance of polarity that can effectively solvate the molecule. |

| Diethyl Ether | Non-polar | Low | The low polarity of diethyl ether is less likely to effectively dissolve the compound. |

| Toluene | Non-polar | Low | The non-polar aromatic nature of toluene may have some affinity for the anthraquinone core, but the polar groups will hinder dissolution. |

| Hexane | Non-polar | Very Low / Insoluble | The highly non-polar nature of hexane is not conducive to dissolving a molecule with polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds. A related compound, 1-amino-2,4-dibromoanthraquinone, is soluble in DMSO. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is an excellent solvent for many organic compounds with low aqueous solubility. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]

4.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Visualization of Experimental Workflow and a Representative Signaling Pathway

5.1. Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

5.2. Representative Signaling Pathway for Anthraquinone Derivatives: Induction of Apoptosis

While the specific signaling pathways for this compound are not well-documented, many anthraquinone derivatives are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes. The following diagram illustrates a generalized pathway of apoptosis induction.

Caption: Generalized pathway of apoptosis induction by anthraquinones.

Conclusion

The solubility of this compound is a key parameter for its application in research and development. While quantitative data is sparse, a qualitative understanding of its solubility in common laboratory solvents can be inferred from its chemical structure. This technical guide provides an estimated solubility profile and a detailed, standardized protocol for its experimental determination. The illustrative diagrams for the experimental workflow and a representative biological pathway offer a visual aid for researchers. For any application requiring precise solubility data, it is imperative to perform experimental validation using the described shake-flask method or other appropriate techniques.

References

Theoretical Insights into the Molecular Orbitals of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of the molecular orbitals of 1-Amino-2-bromo-4-hydroxyanthraquinone. While direct computational studies on this specific molecule are not prevalent in published literature, this document outlines the established quantum chemical methodologies, particularly Density Functional Theory (DFT), used for analyzing structurally related anthraquinone derivatives. We explore the anticipated effects of the amino, bromo, and hydroxy substituents on the electronic structure of the anthraquinone core, with a focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide serves as a robust starting point for researchers seeking to model and understand the molecular orbital properties of this compound and its analogues for applications in materials science and drug development.

Introduction

This compound is a substituted anthraquinone, a class of aromatic compounds known for their applications as dyes and pigments, and more recently, for their potential in electronic materials and as scaffolds for therapeutic agents. The electronic properties of these molecules, which are governed by the arrangement and energies of their molecular orbitals, are critical to their function. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the energy difference between them (the HOMO-LUMO gap) dictates the molecule's electronic absorption and emission properties, as well as its chemical reactivity.

Theoretical studies, predominantly using Density Functional Theory (DFT), have become a standard tool for investigating the electronic structure of anthraquinone derivatives.[1][2][3] These computational methods allow for the detailed analysis of molecular geometries, vibrational frequencies, and electronic properties, providing insights that are complementary to experimental data. This guide will detail the theoretical protocols for such an analysis and discuss the expected qualitative impact of the specific substituents of this compound on its molecular orbitals.

Theoretical Methodology: A Standard Protocol

The following section details a typical computational protocol for the theoretical analysis of the molecular orbitals of a substituted anthraquinone like this compound, based on established practices for similar compounds.[1][3][4]

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT) is the most common and effective method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[1][4] Other functionals like PBE0 can also be employed.[3]

-

Basis Set: A Pople-style split-valence basis set, such as 6-31G* or the more flexible 6-311+G(2d,2p), is generally sufficient for providing accurate geometries.[1][4] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.[2]

Molecular Orbital Analysis

Once a stable geometry is obtained, the molecular orbitals and their energies are calculated.

-

Analysis: The primary outputs of interest are the energies of the HOMO and LUMO, the energy of the HOMO-LUMO gap, and the spatial distribution of these orbitals.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.

Electronic Spectra Simulation

To connect the theoretical molecular orbital structure with experimental observations, the electronic absorption spectrum can be simulated.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[1]

-

Interpretation: The lowest energy transition is typically from the HOMO to the LUMO and is often a π→π* transition for anthraquinone systems.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Vibrational spectra, molecular structure, NBO, HOMO-LUMO and first order hyperpoalarizability analysis of 1,4-bis(4-formylphenyl)anthraquinone by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Substituted Hydroxyanthraquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxyanthraquinones, a class of aromatic compounds found in numerous natural sources and also accessible through synthetic routes, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development endeavors in this promising area.

Anticancer Activities: Targeting the Hallmarks of Cancer

Substituted hydroxyanthraquinones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][4][5] Their mechanisms of action are often multifaceted, targeting key processes in cancer progression such as cell proliferation, apoptosis, and DNA replication.

Cytotoxicity Against Various Cancer Cell Lines

A substantial body of research has quantified the cytotoxic effects of substituted hydroxyanthraquinones. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are common metrics used to assess the potency of these compounds. The tables below summarize the cytotoxic activities of various substituted hydroxyanthraquinones against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 1-Hydroxyanthraquinone Derivatives [1][5]

| Compound | Substituent(s) | Cancer Cell Line | GI50 (µM) |

| 13 | 4-phenyl | DU-145 (Prostate) | 1.1 |

| 15 | 4-(4-methoxyphenyl) | SNB-19 (Glioblastoma) | 9.6 |

| DU-145 (Prostate) | 6.5 | ||

| MDA-MB-231 (Breast) | 6.8 | ||

| 16 | 4-(2,3-dimethoxyphenyl) | SNB-19 (Glioblastoma) | 9.7 |

| DU-145 (Prostate) | 5.4 | ||

| 25 | 2-phenyl | SNB-19 (Glioblastoma) | 6.8 |

| 27 | 2-(4-methoxyphenyl) | SNB-19 (Glioblastoma) | 8.5 |

| 28 | 2-(2,3-dimethoxyphenyl) | SNB-19 (Glioblastoma) | 5.77 |

Table 2: Cytotoxicity of Other Substituted Anthraquinones [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 4 | PC3 (Prostate) | 4.65 |

| Emodin | PC3 (Prostate) | 30 |

| 18 | PC3 (Prostate) | 10.1 |

| 19 | PC3 (Prostate) | 24.5 |

| 20 | PC3 (Prostate) | 6.8 |

Mechanisms of Anticancer Action

The anticancer effects of substituted hydroxyanthraquinones are attributed to several key mechanisms:

-

Inhibition of Topoisomerase II: Many anthraquinone derivatives, similar to the clinically used anticancer drug mitoxantrone, can intercalate into DNA and inhibit the function of topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[1]

-

Induction of Apoptosis: Substituted hydroxyanthraquinones can induce programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved through the activation of caspase cascades and can be observed by an increase in the sub-G1 cell population during cell cycle analysis.[1] For instance, 1-hydroxy-4-phenyl-anthraquinone has been shown to induce cell cycle arrest at the sub-G1 phase in DU-145 prostate cancer cells.[1][5]

-

Modulation of Signaling Pathways: These compounds can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Key pathways affected include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Some hydroxyanthraquinones have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell fate. Modulation of this pathway by hydroxyanthraquinones can lead to cell cycle arrest and apoptosis.[2]

-

Wnt Signaling Pathway: Aberrant Wnt signaling is implicated in the development of many cancers. Certain anthraquinones have been found to inhibit this pathway.

-

Below are graphical representations of these key signaling pathways.

Caption: PI3K/Akt/mTOR Signaling Pathway.

Caption: MAPK/ERK Signaling Pathway.

Caption: Canonical Wnt Signaling Pathway.

Antimicrobial Activities

In an era of increasing antimicrobial resistance, the discovery of new antibacterial agents is of paramount importance. Substituted hydroxyanthraquinones have emerged as a promising class of compounds with notable activity against a range of pathogenic bacteria.[3][6]

Antibacterial Spectrum and Potency

The antibacterial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Selected Hydroxyanthraquinones

| Compound | Bacteria | MIC (µg/mL) | Reference |

| Emodin | Staphylococcus aureus (MRSA252) | 4 | [6] |

| 2,3-dihydroxy-9,10-anthraquinone | Pseudomonas aeruginosa | 12.5 | [3] |

| Salmonella typhimurium | 12.5 | [3] | |

| Klebsiella pneumoniae (ESBL-3894) | 12.5 | [3] | |

| Staphylococcus aureus (MRSA) | 12.5 | [3] |

Mechanisms of Antimicrobial Action

The antibacterial effects of substituted hydroxyanthraquinones are believed to stem from several mechanisms, including:

-

Disruption of the Cell Wall and Membrane: The planar structure of anthraquinones may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some hydroxyanthraquinones have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to treatment.[6]

-

Inhibition of Nucleic Acid and Protein Synthesis: These compounds can interfere with essential cellular processes such as DNA replication and protein synthesis, thereby halting bacterial growth.[6]

-

Blockage of Energy Metabolism: By interfering with key metabolic pathways, hydroxyanthraquinones can deprive bacteria of the energy required for survival and proliferation.[6]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Substituted hydroxyanthraquinones possess both anti-inflammatory and antioxidant properties, making them attractive candidates for the development of novel therapeutics for these conditions.[2]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of NF-κB: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Several hydroxyanthraquinones have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[2]

-

Modulation of Cyclooxygenase (COX) Enzymes: COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Some hydroxyanthraquinones can modulate the expression and activity of COX-2, an inducible enzyme that is upregulated during inflammation.

Antioxidant Properties and Mechanisms

Hydroxyanthraquinones are effective antioxidants due to the presence of hydroxyl groups on the anthraquinone core, which can donate a hydrogen atom to neutralize free radicals.[2][7] The primary mechanisms of antioxidant action include:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The bond dissociation enthalpy (BDE) of the O-H bond is a key determinant of the efficiency of this process.[7]

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial deprotonation of the antioxidant, followed by electron transfer to the free radical.[7]

The antioxidant capacity of these compounds can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

To facilitate the replication and extension of research in this area, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: MTT Assay Experimental Workflow.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted hydroxyanthraquinone for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

The crystal violet assay is another method for determining cell viability by staining the DNA of adherent cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Fixation: After treatment, gently wash the cells with PBS and fix them with 100 µL of 4% paraformaldehyde or methanol for 15-20 minutes.

-

Staining: Remove the fixative and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., methanol or 30% acetic acid) to each well.

-

Absorbance Measurement: Measure the absorbance at 570-590 nm.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the hydroxyanthraquinone compound for the desired duration.

-

Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on their DNA content.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Caption: MIC Determination Workflow.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the hydroxyanthraquinone compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

-

Sample Preparation: Prepare different concentrations of the hydroxyanthraquinone compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add the sample solution to a solution of DPPH in the same solvent.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Conclusion and Future Directions

Substituted hydroxyanthraquinones represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties underscore their potential for the development of novel therapeutics. The structure-activity relationship studies are crucial in guiding the synthesis of more potent and selective derivatives. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate their therapeutic potential and pave the way for their clinical translation. This technical guide provides a solid foundation of data and methodologies to support and inspire continued research and development in this exciting field.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. topogen.com [topogen.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Crystal violet staining protocol | Abcam [abcam.com]

- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

An In-Depth Technical Guide to 1-Amino-2-bromo-4-hydroxyanthraquinone: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Amino-2-bromo-4-hydroxyanthraquinone (CAS No. 116-82-5). The following sections detail its hazardous properties, safe handling procedures, and emergency protocols, compiled from available public data.

Chemical Identification and Properties

This compound is an anthraquinone derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₈BrNO₃[1] |

| Molecular Weight | 318.12 g/mol [1] |

| IUPAC Name | 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione[1] |

| CAS Number | 116-82-5[1] |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | 226°-228° C[2] |

| Solubility | Data not available |

| Synonyms | Sumkaron Red 3B, Latyl Red B, C.I. Disperse Violet 17, Sandoplast Red 2B, Resiren Red T 3B[1] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on aggregated data from notifications to the ECHA C&L Inventory, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

Signal Word: Warning[1]

GHS Pictogram:

Caption: GHS Hazard and Recommended PPE.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure chemical stability.

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Use only in a well-ventilated area or under a chemical fume hood.[3]

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store away from incompatible materials.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.

-

Use local exhaust ventilation at the site of chemical release.

-

An eyewash station should be available in the immediate work area.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wear impervious protective clothing, including boots, to prevent skin contact.

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be appropriate.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: May emit hazardous fumes under fire conditions.[3]

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Containment and Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Caption: General Chemical Spill Response Workflow.

Toxicological Information

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not detailed in the available literature. Standard laboratory procedures for handling solid chemicals with skin sensitization potential should be followed. A patent for its preparation describes a synthesis process involving the bromination of 1-aminoanthraquinone in concentrated sulfuric acid, followed by hydrolysis.[2] This process underscores the need for robust safety measures due to the corrosive and hazardous nature of the reagents involved.

Disclaimer

The information provided in this guide is intended for use by qualified professionals and is based on currently available data. It is not exhaustive and may not be applicable to all situations. Users should conduct their own risk assessments and consult original source documents for complete information. Google and its affiliates make no warranties, express or implied, and assume no liability for the accuracy or completeness of the information contained herein.

References

A Comprehensive Technical Review of 1-Amino-2-bromo-4-hydroxyanthraquinone and its Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetically important anthraquinone derivative, primarily utilized as an intermediate in the manufacturing of various dyes. The inherent chemical scaffold of anthraquinones is a well-established pharmacophore, forming the backbone of numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on its synthesis, chemical properties, and potential biological activities. While direct biological data on the title compound is limited, this review extrapolates potential therapeutic applications and mechanisms of action based on the extensive research conducted on structurally related anthraquinone analogues. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and similar molecules for therapeutic purposes.

Introduction

The anthraquinone framework, a tricyclic aromatic system, is a recurring motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] The functionalization of this scaffold with various substituents, such as amino, hydroxyl, and halogen groups, can profoundly influence its physicochemical properties and pharmacological effects. This compound represents a key intermediate in the synthesis of more complex molecules, particularly disperse dyes.[2][3] Its structural similarity to known anticancer agents, such as Mitoxantrone and Doxorubicin, suggests that it and its derivatives could possess valuable therapeutic properties. This review consolidates the available information on the synthesis and properties of this compound and explores the potential biological activities of its derivatives by drawing parallels with well-studied anthraquinones.

Synthesis and Chemical Properties

The synthesis of this compound is well-documented, with several established protocols. The primary route involves the bromination of 1-aminoanthraquinone, followed by hydrolysis.

Synthetic Protocols

A common synthetic approach involves a one-pot reaction where 1-aminoanthraquinone is first brominated to form the intermediate 1-amino-2,4-dibromoanthraquinone. This intermediate is then hydrolyzed, without isolation, to yield the final product.[3]

Example Experimental Protocol:

A detailed one-pot synthesis is described in the patent literature.[4] In a pressure vessel, 10.0 kg of 1-aminoanthraquinone (97%) is mixed with 15 L of 98% sulfuric acid. To this mixture, 9.0 kg of bromine is added at 50°C. The vessel is sealed and the reaction is stirred at 70°C for 1 hour, 80°C for 1 hour, and finally at 90°C for 2 hours. After cooling to 50°C and releasing the pressure, 5.5 kg of boric acid and 27 L of 20% oleum are cautiously added, maintaining the temperature between 50-60°C. The mixture is then heated to 75°C for 1 hour, followed by 1 hour each at 90°C and 100°C. Finally, the temperature is raised to 115°C and held for 6 hours to distill off any produced bromine. After cooling, excess bromine is removed under vacuum. The reaction mixture is then discharged into 80 L of water, raising the temperature to 90°C. Steam is introduced to increase the temperature to 95°C, and the mixture is stirred for 2 hours. The product is collected by filtration, washed with hot water, and dried, yielding 12.4 kg (89.5% yield) of this compound.[4]

Another patented method describes the heating of 1-amino-2-bromoanthraquinone at 140-180°C in concentrated sulfuric acid or fuming sulfuric acid in the presence of boric acid.[5]

Chemical and Physical Properties

The chemical and physical properties of this compound and its key precursor, 1-amino-2,4-dibromoanthraquinone, are summarized in the table below.

| Property | This compound | 1-Amino-2,4-dibromoanthraquinone |

| Molecular Formula | C₁₄H₈BrNO₃[6] | C₁₄H₇Br₂NO₂ |

| Molecular Weight | 318.12 g/mol [6] | 381.02 g/mol |

| Appearance | Not specified in searches | Odorless reddish-brown to orange powder[2] |

| Melting Point | 226-228 °C[3] | 226 °C[2] |

| CAS Number | 116-82-5[6] | 81-49-2 |

Biological Activities and Therapeutic Potential (Inferred)

While direct experimental data on the biological activities of this compound is scarce in the public domain, the extensive body of research on analogous anthraquinone derivatives allows for informed speculation on its potential therapeutic applications, particularly in oncology.

Anticancer Activity: A Primary Focus

Numerous studies have demonstrated the potent anticancer effects of various substituted anthraquinones. The planar aromatic structure of the anthraquinone core allows for intercalation into DNA, a mechanism shared by several clinically used anticancer drugs.[7] Furthermore, modifications to the anthraquinone scaffold can lead to the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and various kinases.[8][9]

A study on 1-hydroxyanthraquinones with aryl substituents at the C-2 and C-4 positions revealed significant cytotoxicity against human glioblastoma, prostate, and breast cancer cell lines.[8] The structure-activity relationship (SAR) data from this study indicated that the nature and position of the substituent greatly influence the anticancer potency. This suggests that derivatives of this compound, where the bromine atom is substituted with various aryl or alkyl groups, could yield compounds with significant and selective anticancer activity.

The precursor, 1-amino-2,4-dibromoanthraquinone, has been shown to be carcinogenic in animal studies, causing neoplasms in the liver, forestomach, and lungs of mice, and in the liver, large intestine, kidney, and urinary bladder of rats.[2] While this highlights potential toxicity, it also underscores the significant biological activity of this structural class.

Potential Mechanisms of Action

Based on the mechanisms of action of other anticancer anthraquinones, derivatives of this compound could potentially exert their effects through several pathways:

-

DNA Intercalation and Topoisomerase II Inhibition: The planar anthraquinone core is well-suited for inserting between DNA base pairs, leading to a disruption of DNA replication and transcription. Many anthraquinone-based drugs are also potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.[8]

-

Induction of Apoptosis: Several anthraquinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, novel amide anthraquinone derivatives were found to induce apoptosis in colon cancer cells through the activation of the ROS-JNK signaling pathway, leading to the release of cytochrome c and subsequent caspase activation.[4]

-

Enzyme Inhibition: Beyond topoisomerases, anthraquinone derivatives have been developed as inhibitors of other key enzymes in cancer biology. For example, derivatives have been synthesized as allosteric inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in tumor metabolism.[9]

Experimental Workflows and Methodologies

The evaluation of novel anthraquinone derivatives for anticancer activity typically follows a standardized workflow, from initial screening to mechanistic studies.

General Experimental Workflow for Anticancer Screening

Caption: A general experimental workflow for the synthesis and anticancer evaluation of novel anthraquinone derivatives.

Detailed Methodologies for Key Experiments:

-

MTT Assay for Cytotoxicity: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[4]

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay is used to detect apoptosis. Cells are treated with the test compound, harvested, and then stained with fluorescently labeled Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

-

Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be determined, revealing if the compound induces cell cycle arrest at a specific phase.

Putative Signaling Pathways

Based on in-silico studies of 4-substituted 1-aminoanthraquinones, a potential mechanism of action could involve the modulation of the p53 signaling pathway.[10] The following diagram illustrates a hypothetical pathway by which a derivative of this compound might induce an anticancer effect.

Caption: A putative signaling pathway for the anticancer activity of a this compound derivative, based on related compounds.

Disclaimer: The signaling pathway depicted above is hypothetical and based on findings for structurally related 4-substituted 1-aminoanthraquinones.[10] Further experimental validation is required to confirm if this compound or its derivatives act through this specific pathway.

Conclusion and Future Directions

This compound is a versatile chemical intermediate with a core structure that is prevalent in many biologically active compounds. While its primary application has been in the dye industry, its structural analogy to known anticancer agents suggests a significant, yet underexplored, therapeutic potential. This review has consolidated the available information on its synthesis and properties and has extrapolated potential biological activities and mechanisms of action based on the extensive literature on related anthraquinone derivatives.

Future research should focus on the following areas:

-

Synthesis of a Derivative Library: A focused effort to synthesize a library of derivatives of this compound, with modifications at the bromine and amino positions, is warranted.

-

Systematic Biological Screening: This library should be subjected to a comprehensive screening program to evaluate its cytotoxicity against a panel of cancer cell lines and its inhibitory activity against key cancer-related enzymes.

-

Mechanistic Studies: For any lead compounds identified, detailed mechanistic studies should be undertaken to elucidate their precise mechanism of action, including their effects on signaling pathways.

-

In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo studies to assess their anticancer efficacy and toxicological profiles in animal models.

By systematically exploring the therapeutic potential of this compound and its derivatives, it may be possible to develop novel and effective anticancer agents.

References

- 1. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US4648994A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway | MDPI [mdpi.com]

- 5. JPS55129249A - Preparation of this compound - Google Patents [patents.google.com]

- 6. This compound | C14H8BrNO3 | CID 8320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of anthraquinone derivatives as allosteric phosphoglycerate mutase 1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chromophore of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals